molecular formula C12H9N3O2S B2382927 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443278-81-6

3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2382927
M. Wt: 259.28
InChI Key: FWBWRXGLFWHTQO-UHFFFAOYSA-N
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Description

“3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied. A family of PP derivatives has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1 H-pyrazol-5-amine under microwave irradiation at 180 °C .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH 2 -group of the starting aminopyrazole with the Cβ of the compound .

Future Directions

The future directions for research on “3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” and similar compounds could include further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties make them attractive for research in material science .

properties

IUPAC Name

3-methyl-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBWRXGLFWHTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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